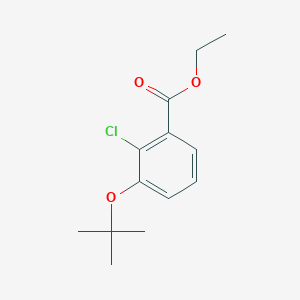

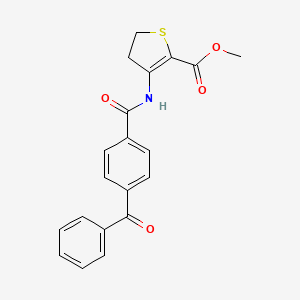

Ethyl 3-(tert-butoxy)-2-chlorobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 3-(tert-butoxy)-2-chlorobenzoate is a chemical compound that belongs to the class of organic compounds known as ethers. Ethers are a class of organic compounds that contain an oxygen atom connected to two alkyl or aryl groups . They are used in a variety of applications including in dyes, perfumes, oils, waxes, and other industrial uses .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-(3-tert-butoxy-3-oxopropyl) glycine derived N-carboxyanhydride (t BuO 2 Pr-NCA) has been successfully synthesized and polymerized using primary amine initiators . Another study reported the synthesis of Boc-protected amino acid ionic liquids (Boc-AAILs) by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been reported. For instance, N-(3-tert-butoxy-3-oxopropyl) glycine derived N-carboxyanhydride (t BuO 2 Pr-NCA) was shown to undergo controlled polymerization . Another study reported that tert-butoxide can be used to form the “less substituted” alkenes in elimination reactions .Applications De Recherche Scientifique

Catalysts for Olefin Polymerization

Ethyl 3-(tert-butoxy)-2-chlorobenzoate and its derivatives have been explored as components in the synthesis of group 4 metal alkoxide complexes. These complexes serve as catalysts for olefin polymerization, a process crucial for producing high molecular weight polyethylene with a broad molecular weight distribution. Such catalysts are integral to the polymer industry for creating materials with specific properties for various applications, from packaging to automotive parts (Matilainen et al., 1996).

Analyzing Conformational Behavior

The compound's derivatives have also been studied for their conformational behavior in different chemical environments. For instance, research on trans-3-alkyl-2-chlorocyclohexanones, including derivatives of ethyl 3-(tert-butoxy)-2-chlorobenzoate, has provided insights into the effects of substituents on molecular conformation. This research is vital for understanding how molecular structure affects the physical and chemical properties of substances, which is crucial for drug design and material science (Denmark et al., 1990).

Hazard Evaluation in Polymerization Initiators

Another significant application is in the safety and hazard evaluation of tert-butyl peroxy-2-ethyl hexanoate (TBPO), where derivatives of ethyl 3-(tert-butoxy)-2-chlorobenzoate might be relevant. This research focuses on understanding the thermal decomposition and hazards associated with organic peroxides used as polymerization initiators. Knowing the thermal behavior and risks of these substances is crucial for ensuring safety in chemical manufacturing processes (Tsai et al., 2013).

Environmental Degradation of Fuel Oxygenates

The environmental fate and microbial degradation of fuel oxygenates, such as methyl tert-butyl ether (MTBE) and its analogs, is a field where ethyl 3-(tert-butoxy)-2-chlorobenzoate derivatives might be implicated. Research in this area aims to understand how these compounds, which can contaminate water supplies, are broken down in the environment. This is vital for assessing the environmental impact of fuel additives and developing strategies for pollution remediation (Fayolle et al., 2001).

Advancements in Nitrogen Source Reagents

Ethyl 3-(tert-butoxy)-2-chlorobenzoate has also been utilized in developing nitrogen source reagents for intermolecular aminohydroxylation reactions. This chemical process is significant for synthesizing various organic compounds, including pharmaceuticals and polymers. The advancements in nitrogen source reagents enhance the efficiency and selectivity of chemical syntheses, making the production of complex molecules more accessible (Harris et al., 2011).

Propriétés

IUPAC Name |

ethyl 2-chloro-3-[(2-methylpropan-2-yl)oxy]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClO3/c1-5-16-12(15)9-7-6-8-10(11(9)14)17-13(2,3)4/h6-8H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRNRFEOGOZXBGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC=C1)OC(C)(C)C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(tert-butoxy)-2-chlorobenzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-ethoxy-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2474263.png)

![4-(4-Chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2474264.png)

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-4-oxochromene-2-carboxamide;hydrochloride](/img/structure/B2474266.png)

![4,4,4-trichloro-N-[(2-chloro-6-methylphenyl)methyl]-3-methylbutanamide](/img/structure/B2474267.png)

![2-(2-bromo-4-formylphenoxy)-N-[(2,4-dimethylphenyl)carbamoyl]acetamide](/img/structure/B2474268.png)

![methyl 2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxylate](/img/structure/B2474269.png)

![Methyl 3-{[4'-(aminocarbonyl)-1,4'-bipiperidin-1'-yl]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2474270.png)

![3-[[2-(4-Fluorophenyl)acetyl]amino]benzenesulfonyl fluoride](/img/structure/B2474271.png)

![5-(Chloromethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2474272.png)